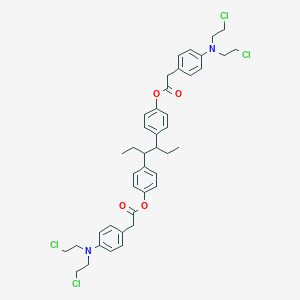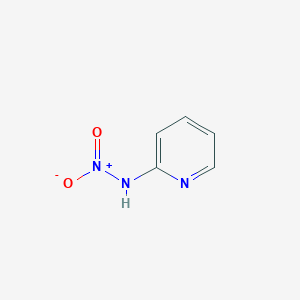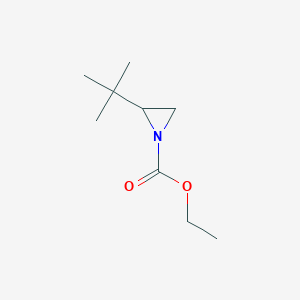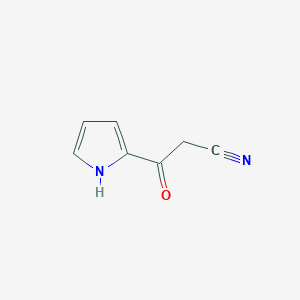
(1R)-1-(2-Nitrophenyl)ethanol
Descripción general
Descripción
Synthesis Analysis
(1R)-1-(2-Nitrophenyl)ethanol can be synthesized through different methods. A notable approach involves the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization of its diastereoisomeric camphanates, determining the absolute stereochemistry using the Horeau kinetic resolution procedure, and confirmation by X-ray crystallography (Corrie et al., 1992). Another method described involves a photochemical reaction mechanism where irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde, a mechanism investigated using laser flash photolysis and time-resolved infrared spectroscopy (Gáplovský et al., 2005).
Molecular Structure Analysis
The molecular structure of (1R)-1-(2-Nitrophenyl)ethanol and related compounds has been extensively studied. For example, the crystal structure of a molecular complex involving a similar nitrophenyl compound was investigated using X-ray diffraction, revealing how ethanol molecules form hydrogen bonds within the crystal, contributing to its stability (Kochetov & Kuz’mina, 2007).
Chemical Reactions and Properties
The chemical reactivity of (1R)-1-(2-Nitrophenyl)ethanol is highlighted by its role in photochemical reactions, where it forms nitroso derivatives under irradiation, a process that depends significantly on the solvent used (Gáplovský et al., 2005). Additionally, its ability to form complexes with adenosine triphosphate in a stereospecific manner demonstrates its utility in biochemical applications (Corrie et al., 1992).
Physical Properties Analysis
While specific studies on the physical properties of (1R)-1-(2-Nitrophenyl)ethanol itself were not identified, related research on nitrobenzyl alcohols and their derivatives provides insights into their behavior under various conditions, such as the impact of solvents on photochemical reactions and structural stability (Gáplovský et al., 2005).
Chemical Properties Analysis
The chemical properties of (1R)-1-(2-Nitrophenyl)ethanol are characterized by its reactivity in photochemical mechanisms and its potential to undergo various transformations, such as into nitroso derivatives and its involvement in the synthesis of complex organic molecules (Gáplovský et al., 2005); (Corrie et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
(1R)-1-(2-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-Nitrophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



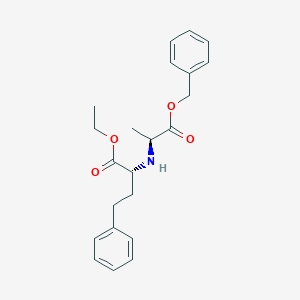
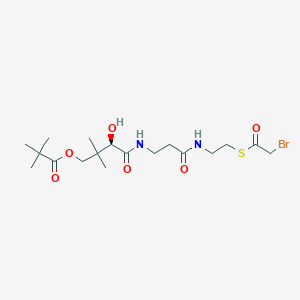

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

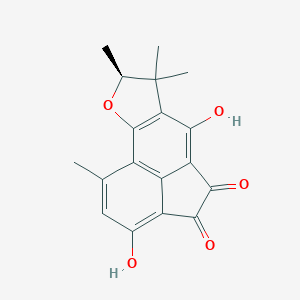
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)

